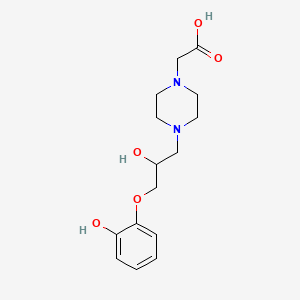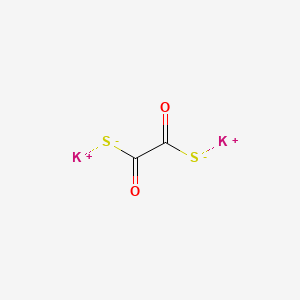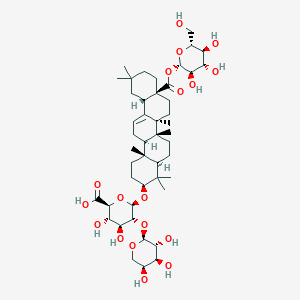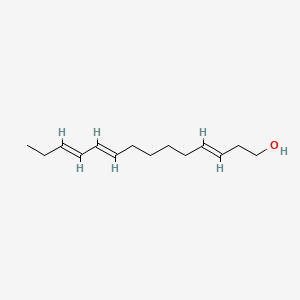
3E, 9E, 11E-tetradecatrien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3E, 9E, 11E-tetradecatrien-1-ol is an organic compound with the molecular formula C14H24O It is characterized by the presence of three conjugated double bonds and a hydroxyl group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3E, 9E, 11E-tetradecatrien-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyunsaturated fatty acids, followed by selective reduction and hydroxylation . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3E, 9E, 11E-tetradecatrien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or nickel catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of tetradecatrienal or tetradecatrienoic acid.
Reduction: Formation of tetradecanol.
Substitution: Formation of tetradecatrienyl halides or esters.
Scientific Research Applications
3E, 9E, 11E-tetradecatrien-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell signaling and membrane fluidity.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and bio-based materials.
Mechanism of Action
The mechanism of action of 3E, 9E, 11E-tetradecatrien-1-ol involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its hydroxyl group can form hydrogen bonds with proteins, influencing enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3E, 9E, 11E-tetradecatrien-1-yl acetate: Similar structure but with an acetate group instead of a hydroxyl group.
3E, 11E-tetradecadien-1-ol: Lacks one double bond compared to 3E, 9E, 11E-tetradecatrien-1-ol.
Uniqueness
This compound is unique due to its three conjugated double bonds and terminal hydroxyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(3E,9E,11E)-tetradeca-3,9,11-trien-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,11-12,15H,2,7-10,13-14H2,1H3/b4-3+,6-5+,12-11+ |
InChI Key |
RYGDFSMKQQGRNI-JHHIBIJLSA-N |
Isomeric SMILES |
CC/C=C/C=C/CCCC/C=C/CCO |
Canonical SMILES |
CCC=CC=CCCCCC=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



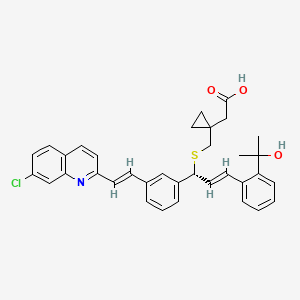



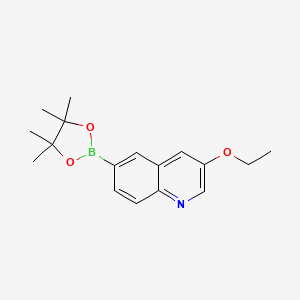
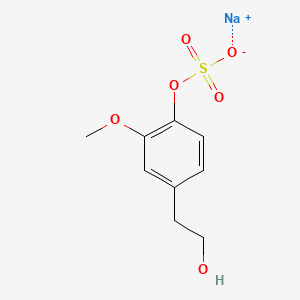

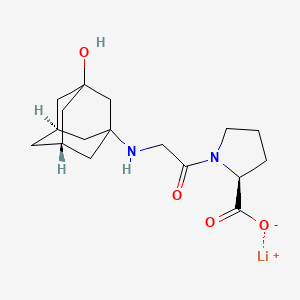
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
